2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide
Overview
Description
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a piperidinylsulfonyl moiety, and a methylthio-substituted phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps, including the formation of the phenoxy group, the introduction of the piperidinylsulfonyl moiety, and the attachment of the methylthio-substituted phenylacetamide group. Common reagents and conditions used in these reactions may include chlorinating agents, sulfonylating agents, and amide-forming reagents. Specific reaction conditions, such as temperature, solvent, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated phenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions would be optimized based on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chlorine atom would yield various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar compounds to 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide may include other phenoxyacetamide derivatives, sulfonyl-substituted compounds, and piperidine-containing molecules These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities
Properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S2/c1-28-16-7-5-6-15(12-16)22-20(24)14-27-19-9-8-17(13-18(19)21)29(25,26)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVODCBLSOYIPBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.